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2-(Dimethylamino)-3-fluorobenzaldehyde

Cat. No.: B13003881
M. Wt: 167.18 g/mol
InChI Key: ICGNPSXFYHRLDM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-fluorobenzaldehyde (CAS 1289062-97-0) is a fluorinated aromatic compound identified by the molecular formula C 9 H 10 FNO and a molecular weight of 167.18 g/mol [ ]. Its structure features a benzaldehyde core substituted with a fluorine atom and a dimethylamino group at the 2- and 3- positions, respectively. This arrangement of electron-donating and electron-withdrawing functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a versatile building block. The aldehyde group is a highly reactive site that can undergo various transformations, such as condensations, reductions, and oxidations, to create a diverse array of more complex molecules [ ]. Researchers can utilize it in the synthesis of ligands, functional materials, and potential pharmaceutical candidates. The presence of the dimethylamino group can influence the electronic properties of the aromatic system and may serve as a handle for further chemical modification or in the development of compounds with specific biological activity. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ]. Researchers should consult the relevant safety data sheet and handle all laboratory chemicals with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B13003881 2-(Dimethylamino)-3-fluorobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-(dimethylamino)-3-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

ICGNPSXFYHRLDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1F)C=O

Origin of Product

United States

Synthetic Methodologies and Pathways for the Chemical Compound

Retrosynthetic Analysis and Design Strategies for the Chemical Compound

A retrosynthetic analysis of 2-(dimethylamino)-3-fluorobenzaldehyde suggests several potential synthetic disconnections. The primary strategy involves the disconnection of the aldehyde and dimethylamino groups, leading back to a simpler, functionalized benzene (B151609) ring.

Scheme 1: Primary Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound showing two main pathways.
This image is for illustrative purposes only and does not represent an actual chemical reaction.

Two logical retrosynthetic pathways emerge:

Pathway A: This pathway involves the disconnection of the formyl group (CHO) via a formylation reaction on a 2-fluoro-N,N-dimethylaniline precursor. This is a common and often effective strategy for introducing an aldehyde group onto an activated aromatic ring.

Pathway B: This pathway entails the disconnection of the dimethylamino group. This could be achieved through the dimethylation of a 2-amino-3-fluorobenzaldehyde (B155958) intermediate. This approach separates the introduction of the two functional groups into distinct synthetic operations.

Functionalization of Aromatic Precursors for Aldehyde and Substituent Introduction

The successful synthesis of this compound hinges on the effective introduction of the fluorine, dimethylamino, and aldehyde functionalities onto the aromatic ring in the correct positions.

Ortho-Fluorination Techniques

The introduction of a fluorine atom ortho to an amino or a directing group is a challenging but achievable transformation. One potential starting material is 2-bromo-6-fluoroaniline, which can be synthesized from o-fluoroaniline. The amino group is first protected, for example, as an acetamide, to direct the subsequent bromination to the desired position and to moderate the reactivity of the aniline (B41778).

Table 1: Representative Conditions for the Synthesis of 2-Bromo-6-fluoroaniline

StepReactantsReagents and ConditionsProduct
1o-FluoroanilineAcetic anhydride, pyridine, room temperatureN-(2-fluorophenyl)acetamide
2N-(2-fluorophenyl)acetamideN-Bromosuccinimide (NBS), acetonitrile, refluxN-(2-bromo-6-fluorophenyl)acetamide
3N-(2-bromo-6-fluorophenyl)acetamideAqueous HCl, reflux2-Bromo-6-fluoroaniline

Note: This table presents a generalized synthetic sequence based on established organic chemistry principles.

Dimethylamino Group Incorporation

There are two primary junctures at which the dimethylamino group can be introduced: either on an aniline precursor before formylation or on an aminobenzaldehyde intermediate.

The Eschweiler-Clarke reaction provides a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde. nrochemistry.comwikipedia.org This reaction is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Alternatively, the Leuckart-Wallach reaction can be employed, which utilizes formic acid or its derivatives to reductively aminate carbonyl compounds. alfa-chemistry.comwikipedia.org In the context of this synthesis, it could be used to convert a precursor ketone to the desired amine.

Table 2: Comparison of Amine Methylation Techniques

ReactionReagentsSubstrateKey Features
Eschweiler-ClarkeFormaldehyde, Formic AcidPrimary or Secondary AmineDirect methylation; avoids quaternization. nrochemistry.comwikipedia.org
Leuckart-WallachFormic acid/derivativesCarbonyl CompoundReductive amination; can form N-formylated byproducts. alfa-chemistry.comwikipedia.org

Formylation Reactions for Aldehyde Generation

The introduction of the aldehyde group is a critical step in the synthesis. Given the electron-donating nature of the dimethylamino group, several formylation methods are suitable.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgchemistrysteps.comjk-sci.comorganic-chemistry.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comjk-sci.com The dimethylamino group strongly activates the ortho and para positions for electrophilic substitution, making this a highly plausible method for the formylation of 2-fluoro-N,N-dimethylaniline.

Another approach is through directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile, such as DMF, to introduce the aldehyde group. wikipedia.org The dimethylamino group itself can act as a directing group.

Table 3: Key Formylation Reactions for Aromatic Compounds

ReactionReagentsSubstrate TypeMechanism Highlights
Vilsmeier-HaackDMF, POCl₃Electron-rich arenesElectrophilic aromatic substitution with an iminium ion. wikipedia.orgchemistrysteps.comjk-sci.com
Directed ortho-Metalationn-BuLi, DMFArenes with directing groupsortho-Lithiation followed by electrophilic attack. wikipedia.orgorganic-chemistry.org

Multi-Step Synthetic Sequences and Optimization

Based on the retrosynthetic analysis and the available functionalization methods, a complete multi-step synthesis can be proposed.

Sequential Functionalization Approaches

A likely successful synthetic route would commence with a readily available fluorinated aniline derivative.

Proposed Synthetic Pathway:

Starting Material: 2-Fluoroaniline (B146934).

Dimethylation: The amino group of 2-fluoroaniline can be dimethylated using the Eschweiler-Clarke reaction (formaldehyde and formic acid) to yield 2-fluoro-N,N-dimethylaniline. nrochemistry.comwikipedia.org

Formylation: The resulting 2-fluoro-N,N-dimethylaniline is an excellent substrate for the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.comjk-sci.com Treatment with DMF and POCl₃ would be expected to introduce the formyl group. The directing effect of the dimethylamino group is stronger than that of the fluorine atom, and while a mixture of isomers (formylation ortho and para to the dimethylamino group) is possible, steric hindrance from the fluorine atom might favor formylation at the less hindered para position. To achieve the desired 2,3-disubstitution pattern, a directed ortho-metalation approach might offer better regiocontrol. wikipedia.orgorganic-chemistry.org In this case, the dimethylamino group would direct lithiation to the 2-position, and subsequent quenching with DMF would yield the target this compound.

Optimization of this sequence would involve a careful study of reaction conditions for each step, including temperature, reaction time, and stoichiometry of reagents, to maximize the yield and purity of the desired product at each stage. Purification would likely be achieved through chromatographic methods.

Coupling Strategies in Synthesis

While direct coupling strategies to form the aldehyde are less common, the foundational precursor, 2-fluoro-N,N-dimethylaniline, can be synthesized through various coupling methods. One potential route involves the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-fluorobenzene (B92463) with dimethylamine. This reaction is a powerful tool for forming carbon-nitrogen bonds.

Another approach is the nucleophilic aromatic substitution (SNA_r) on a suitably activated dihalobenzene, such as 1,3-difluoro-2-nitrobenzene, with dimethylamine, followed by reduction of the nitro group and subsequent methylation if necessary. However, the most direct precursor is 2-fluoro-N,N-dimethylaniline, which can be prepared by the methylation of 2-fluoroaniline.

Once 2-fluoro-N,N-dimethylaniline is obtained, the most direct method for introducing the aldehyde group is through electrophilic aromatic substitution, specifically formylation. Two primary methods stand out: the Vilsmeier-Haack reaction and directed ortho-metalation followed by formylation.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The electron-donating dimethylamino group in 2-fluoro-N,N-dimethylaniline activates the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. The fluorine atom, being ortho and para directing but deactivating, along with the powerful ortho, para-directing dimethylamino group, will influence the regioselectivity of the formylation. The primary site of substitution is expected to be ortho to the dimethylamino group and meta to the fluorine, at the C6 position, due to the strong directing effect of the amino group. However, formylation at the C2 position to yield the desired this compound is also possible, though potentially as a minor product depending on the precise reaction conditions.

A general experimental procedure for a Vilsmeier-Haack reaction involves the slow addition of POCl₃ to a solution of the aniline in DMF at low temperatures, followed by heating to drive the reaction to completion. Subsequent hydrolysis of the intermediate iminium salt yields the aldehyde.

Parameter Condition Reference
Substrate Electron-rich arene (e.g., N,N-dimethylaniline)
Reagents POCl₃, DMF
Solvent DMF, Dichloromethane
Temperature 0 °C to room temperature/heated
Work-up Aqueous hydrolysis (e.g., with sodium acetate (B1210297) solution)

Directed ortho-metalation (DoM) offers a more regioselective approach to the synthesis of this compound. The dimethylamino group is a potent directing metalation group (DMG), capable of coordinating with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), and directing deprotonation to the adjacent ortho position. In the case of 2-fluoro-N,N-dimethylaniline, the dimethylamino group would direct lithiation to the C6 and C2 positions. The fluorine atom also has a moderate directing effect. The interplay between these two groups will determine the regioselectivity. Deprotonation at the C2 position, ortho to the fluorine and the dimethylamino group, would lead to the desired intermediate.

Following the ortho-lithiation, the resulting aryllithium species can be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. This two-step, one-pot procedure can provide high yields of the target aldehyde with excellent regiocontrol.

Parameter Condition Reference
Substrate Arene with a directing metalation group
Base Alkyllithium (e.g., n-BuLi, s-BuLi, t-BuLi)
Solvent Ethereal (e.g., THF, Diethyl ether)
Temperature Low temperatures (e.g., -78 °C)
Electrophile DMF

Catalytic Methodologies in the Synthesis of the Chemical Compound

Catalytic methods offer milder and more efficient alternatives to traditional stoichiometric reactions. For the synthesis of this compound, both transition-metal catalysis and organocatalysis present viable, though less explored, pathways.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed C-H activation and formylation is an emerging field. Rhodium catalysts, in particular, have shown promise in the direct formylation of C-H bonds. A hypothetical approach for the synthesis of this compound could involve a rhodium-catalyzed C-H formylation of 2-fluoro-N,N-dimethylaniline. These reactions often utilize a directing group to achieve regioselectivity, and the dimethylamino group is well-suited for this role. The formyl source could be syngas (a mixture of CO and H₂) or a formal-surrogate.

Catalyst System Component Example Reference
Metal Precursor [Rh(cod)₂]BF₄, [Cp*RhCl₂]₂
Ligand Phosphine ligands (e.g., DPEPhos)
Formyl Source Syngas (CO/H₂)
Directing Group Amine, amide

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for asymmetric synthesis. An enantioselective formylation could potentially be achieved using a chiral organocatalyst. For instance, iminium catalysis, using a chiral secondary amine catalyst (e.g., a MacMillan catalyst), can activate α,β-unsaturated aldehydes towards nucleophilic attack by electron-rich arenes. While this is typically an alkylation, conceptually, a formylation equivalent could be envisioned.

A more direct, though still developing, area is the organocatalytic formylation of boronic acids. This would require the initial conversion of 2-fluoro-N,N-dimethylaniline to the corresponding boronic acid, which could then be subjected to an organocatalytic formylation reaction.

| Catalyst Type | Reaction | Substrate | Reference | | --- | --- | --- | | Chiral secondary amine | Enantioselective Friedel-Crafts alkylation | Anilines, α,β-unsaturated aldehydes | | | N-alkylaniline derivatives | Formylation of boronic acids | Aryl boronic acids, glyoxylic acid | |

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a critical aspect in the synthesis of this compound due to the multiple possible sites for electrophilic substitution on the aromatic ring.

In the Vilsmeier-Haack reaction , the powerful ortho, para-directing dimethylamino group is the dominant directing group. This would favor substitution at the C6 and C4 positions. The fluorine at C3 is a deactivating group and a weak ortho, para-director. Therefore, the major product is likely to be 4-(Dimethylamino)-3-fluorobenzaldehyde. The desired this compound would be a minor isomer, making this a less ideal synthetic route from a regioselectivity standpoint.

Directed ortho-metalation offers superior regiocontrol. The dimethylamino group directs lithiation to the adjacent C2 and C6 positions. The fluorine atom at C3 also directs lithiation to the C2 and C4 positions. The combined effect would likely lead to a mixture of C2 and C6 lithiated species. However, the acidity of the C-H bond at the C2 position is increased due to the inductive effect of the adjacent fluorine atom, potentially favoring lithiation at this site and leading to the desired product upon quenching with a formylating agent.

Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, if this compound were to be used as a precursor in the synthesis of a chiral molecule, subsequent reactions would need to be controlled stereoselectively. For example, the reduction of the aldehyde to a chiral alcohol or its use in an asymmetric aldol (B89426) reaction would require the use of chiral reagents or catalysts.

Isotopic Labeling Strategies for the Chemical Compound

Isotopic labeling of this compound can be a valuable tool for mechanistic studies or as an internal standard in quantitative analysis. Labeling can be achieved by introducing isotopes such as deuterium (B1214612) (²H or D), carbon-¹³ (¹³C), or nitrogen-¹⁵ (¹⁵N).

The most common labeling strategy involves the use of a labeled precursor in the synthesis.

Deuterium Labeling:

Aldehyde Proton (CHO): The aldehyde proton can be deuterated by using a deuterated formylating agent in the final step. For example, in a directed ortho-metalation approach, quenching the aryllithium intermediate with deuterated DMF (DMF-d₇) would yield the corresponding deuterated aldehyde.

Aromatic Ring Protons: Specific protons on the aromatic ring can be deuterated through H-D exchange reactions under acidic or basic conditions, although this may lack regioselectivity. A more controlled method would be to start with a deuterated precursor, such as deuterated 2-fluoroaniline.

Dimethylamino Group: The methyl groups of the dimethylamino function can be deuterated by using a deuterated methylating agent (e.g., CD₃I) in the synthesis of the 2-fluoro-N,N-dimethylaniline precursor.

Carbon-13 Labeling:

Aldehyde Carbon (¹³CHO): The aldehyde carbon can be labeled using ¹³C-labeled DMF in the Vilsmeier-Haack or DoM formylation step.

Aromatic Ring Carbons: Specific ¹³C labels on the aromatic ring would require a more complex multi-step synthesis starting from a ¹³C-labeled benzene derivative.

Nitrogen-15 Labeling:

The nitrogen atom of the dimethylamino group can be labeled by starting the synthesis with ¹⁵N-labeled 2-fluoroaniline.

The choice of labeling strategy depends on the desired position of the isotope and the synthetic feasibility.

Isotope Position Labeling Reagent/Precursor Reference
Deuterium (D)Aldehyde protonDMF-d₇General knowledge
Deuterium (D)Aromatic ringDeuterated starting material
Deuterium (D)N-methyl groupsCD₃IGeneral knowledge
Carbon-13 (¹³C)Aldehyde carbon¹³C-DMFGeneral knowledge
Nitrogen-15 (¹⁵N)Amino group¹⁵N-labeled anilineGeneral knowledge

Reactivity and Mechanistic Studies of the Chemical Compound

Electrophilic Aromatic Substitution Reactions on the Chemical Compound

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

Positional Selectivity Analysis

The substitution pattern on 2-(Dimethylamino)-3-fluorobenzaldehyde presents a complex case for predicting the site of electrophilic attack. The dimethylamino group at C2 is a potent activating group and directs incoming electrophiles to its ortho and para positions (C3 and C5 are ortho, C6 is para). The fluorine atom at C3 is a deactivating group but also an ortho, para-director (directing to C2, C4, and C6). The aldehyde group at C1 is a deactivating group and a meta-director (directing to C3 and C5).

A consensus of these directing effects points towards specific positions on the ring being more favored for substitution:

Position C6: This position is para to the strongly activating dimethylamino group and ortho to the fluorine atom. It is the most electronically enriched and sterically accessible site, making it the most probable position for electrophilic attack.

Position C4: This position is ortho to the fluorine and meta to the dimethylamino group. It is also activated, though to a lesser extent than C6.

Position C5: This position is ortho to the dimethylamino group and meta to the aldehyde. While activated by the amino group, it experiences some deactivation from the aldehyde.

Positions C1, C2, C3: These positions are already substituted and are not available for EAS.

Therefore, electrophilic substitution is most likely to occur at the C6 position, followed by the C4 position.

Steric and Electronic Directing Effects of Substituents

The outcome of EAS reactions is a balance between electronic and steric factors.

Steric Effects: The dimethylamino group is sterically bulky. This bulk hinders the approach of electrophiles to the adjacent C3 position, which is already substituted with fluorine. The most open and electronically favorable position is C6, which is distant from the bulky dimethylamino group. Attack at C4 is also sterically feasible.

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution

PositionInfluence of -N(CH₃)₂ (ortho, para-director)Influence of -F (ortho, para-director)Influence of -CHO (meta-director)Overall Predicted Reactivity
C4Meta (Neutral)Ortho (Activated)Para (Neutral)Moderately Favorable
C5Ortho (Strongly Activated)Meta (Neutral)Meta (Deactivated)Less Favorable
C6Para (Strongly Activated)Ortho (Activated)Ortho (Neutral)Most Favorable

This table provides a qualitative prediction based on established directing effects of the individual substituents.

Nucleophilic Aromatic Substitution Reactions Involving the Chemical Compound

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group.

Fluorine Displacement Pathways

The fluorine atom at C3 is a potential leaving group in an SNAr reaction. The success of its displacement depends on the activation of the ring towards nucleophilic attack. The aldehyde group at C1 is a moderately strong electron-withdrawing group. Through its resonance effect, it can delocalize the negative charge of the Meisenheimer complex intermediate, which is formed when a nucleophile attacks the ring. This stabilization is most effective when the withdrawing group is ortho or para to the site of attack. In this molecule, the aldehyde is ortho to the fluorine-bearing carbon (after considering rotation, it's ortho to C2 and para to C5, but its influence extends to the whole ring), which facilitates the nucleophilic attack at C3.

Therefore, a plausible pathway involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) at the C3 position, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the fluoride (B91410) ion to yield the substituted product.

Impact of the Dimethylamino Group on Nucleophilicity

The dimethylamino group at the C2 position has a significant, albeit complex, impact on SNAr reactions. As a strong electron-donating group, it increases the electron density of the ring, which generally deactivates the ring toward nucleophilic attack. This deactivating effect is in direct opposition to the activating effect of the aldehyde group.

Aldehyde Group Reactivity of the Chemical Compound

The aldehyde functional group is a versatile center for a wide array of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbonyl carbon. The electronic nature of the aromatic substituents in this compound modulates this reactivity. The electron-donating dimethylamino group increases the electron density on the ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

Common reactions involving the aldehyde group include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (2-(dimethylamino)-3-fluorophenyl)methanol.

Grignard and Organolithium Reagents: Reaction with organometallic reagents (e.g., RMgBr) would produce secondary alcohols.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) would form a cyanohydrin.

Condensation Reactions: These are nucleophilic addition-elimination reactions, typically with nitrogen-based nucleophiles.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) produces the corresponding oximes and hydrazones, respectively. These are often crystalline solids useful for characterization.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(dimethylamino)-3-fluorobenzoic acid, using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base to form a new carbon-carbon double bond.

Table 2: Summary of Potential Aldehyde Group Reactions

Reaction TypeReagent(s)Product Type
ReductionNaBH₄ or LiAlH₄Primary Alcohol
OxidationKMnO₄ or CrO₃/H₂SO₄Carboxylic Acid
Imine FormationR-NH₂Imine (Schiff Base)
Wittig ReactionPh₃P=CHRAlkene
Knoevenagel CondensationCH₂(CO₂Et)₂, Baseα,β-Unsaturated Ester

This table illustrates general transformations applicable to the aldehyde group of the title compound based on established organic reactions.

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Condensation reactions are fundamental transformations for carbon-carbon bond formation, where the aldehyde group of this compound serves as the key electrophilic partner.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. organicreactions.orgwikipedia.orgthermofisher.com The product is typically an α,β-unsaturated compound. wikipedia.org For this compound, this reaction would proceed by initial deprotonation of the active methylene compound (e.g., malonic acid, diethyl malonate, or cyanoacetic acid) by a base like piperidine (B6355638) or an amine. organicreactions.orgwikipedia.org The resulting carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding α,β-unsaturated product. The reaction is applicable to a wide range of substituted aromatic aldehydes. researchgate.net Sequential Knoevenagel condensation followed by an intramolecular cyclization is a powerful strategy for synthesizing complex molecules like indene (B144670) and benzofulvene derivatives. nih.gov

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes and ketones using a phosphonium (B103445) ylide. mdpi.com The reaction of this compound with a phosphonium ylide, generated by treating a phosphonium salt with a strong base, would form an oxaphosphetane intermediate. This intermediate then collapses to yield an alkene and triphenylphosphine (B44618) oxide. harvard.edu The stereochemical outcome of the Wittig reaction (favoring either the E or Z-alkene) can be influenced by the nature of the ylide and the reaction conditions. harvard.edu

The Aldol (B89426) condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. While aldehydes that have α-hydrogens can self-condense, this compound lacks α-hydrogens and thus can only act as the electrophilic partner in a crossed-aldol condensation with another enolizable carbonyl compound.

ReactionReactant PartnerTypical CatalystGeneral Product
Knoevenagel CondensationActive Methylene Compound (e.g., Diethyl malonate)Weak Base (e.g., Piperidine)α,β-Unsaturated Dicarbonyl/Cyano Compound
Wittig ReactionPhosphonium Ylide (e.g., Ph3P=CH2)None (Ylide is the reagent)Alkene
Crossed-Aldol CondensationEnolizable Aldehyde or Ketone (e.g., Acetone)Base (e.g., NaOH) or Acidβ-Hydroxy Carbonyl, then α,β-Unsaturated Carbonyl

Olefination Reactions (e.g., McMurry Coupling, Horner-Wadsworth-Emmons)

Olefination reactions are crucial for the synthesis of alkenes, and several methods can be applied to aldehydes like this compound.

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent generated from compounds like TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn, LiAlH₄). wikipedia.org When applied to this compound, this reaction would yield a symmetrical stilbene (B7821643) derivative. The mechanism involves single-electron transfer from the titanium species to the carbonyl groups, forming ketyl radicals that dimerize to a pinacolate intermediate. nih.gov Subsequent deoxygenation by the oxophilic titanium reagent affords the final alkene. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing sterically hindered alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.orgslideshare.net The reaction typically begins with the deprotonation of a phosphonate ester using a base (e.g., NaH, alkoxides) to form a stabilized carbanion. youtube.com This carbanion then reacts with an aldehyde, such as this compound, via nucleophilic addition to form an intermediate that eliminates a dialkyl phosphate (B84403) salt to give an alkene. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it usually favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct is easily removed during workup. wikipedia.orgtcichemicals.comtcichemicals.com

ReactionKey ReagentCarbonyl Substrate(s)Typical Product Stereochemistry
McMurry CouplingLow-valent Titanium (e.g., TiCl3/LiAlH4)Two equivalents of aldehyde/ketoneMixture of E/Z isomers
Horner-Wadsworth-EmmonsPhosphonate CarbanionOne equivalent of aldehyde/ketonePredominantly (E)-alkene

Additions to the Carbonyl Moiety

The polarized carbon-oxygen double bond in this compound is highly susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process where the carbonyl carbon's hybridization changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orglibretexts.org

A classic example is the Grignard reaction , where an organomagnesium halide (Grignard reagent, RMgX) acts as the nucleophile. sigmaaldrich.commasterorganicchemistry.com The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon of this compound. libretexts.orglibretexts.org The initial product is a magnesium alkoxide salt, which upon acidic workup is protonated to yield a secondary alcohol. libretexts.org The versatility of Grignard reagents allows for the introduction of a wide variety of substituents, making this a powerful tool for constructing more complex molecules. sigmaaldrich.com Similarly, other organometallic reagents like organolithium compounds can also add to the carbonyl group.

Other nucleophiles such as cyanide ion (from NaCN or TMSCN) can also add to the aldehyde to form cyanohydrins after protonation. masterorganicchemistry.comreddit.com The rate of nucleophilic addition is influenced by electronic factors; electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups have the opposite effect. masterorganicchemistry.com

NucleophileReagent SourceFinal Product (after workup)
Hydride (H⁻)NaBH₄, LiAlH₄Primary Alcohol
Alkyl/Aryl (R⁻)R-MgX (Grignard), R-LiSecondary Alcohol
Cyanide (CN⁻)NaCN/H⁺, TMSCNCyanohydrin
Alkoxide (RO⁻)ROH (in acid or base)Acetal/Hemiacetal

Transition Metal-Catalyzed C-H Functionalization of the Chemical Compound

The presence of the dimethylamino group makes this compound an excellent candidate for directed C-H functionalization, a powerful strategy for modifying aromatic rings with high regioselectivity.

Ortho-C-H Functionalization Strategies

The dimethylamino group can act as a directing group, coordinating to a transition metal catalyst and positioning it to activate a specific C-H bond, typically at the ortho position. researchgate.net In this compound, the C-H bond at the C6 position is ortho to the directing group. Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and cobalt (Co), are commonly employed for these transformations. nih.govbeilstein-journals.org

The general process involves the formation of a cyclometalated intermediate, where the metal is bonded to both the nitrogen of the dimethylamino group and the ortho-carbon of the aromatic ring. This intermediate can then react with a variety of coupling partners to introduce new functional groups. Alternatively, the aldehyde itself can be converted in situ into a transient directing group, such as an imine, which can then direct C-H activation at its ortho position (the C6 position of the original aldehyde). nih.govresearchgate.net This approach avoids the need for a pre-installed directing group and expands the scope of C-H functionalization for benzaldehydes. nih.govresearchgate.net

Metal CatalystTypical ReactionDirecting GroupReference Concept
Palladium (Pd)Arylation, Chlorination, BrominationTransient Imine nih.govresearchgate.net
Rhodium (Rh)Trifluoromethylthiolation, AlkenylationPyridine, Amide beilstein-journals.orgmdpi.com
Cobalt (Co)TrifluoromethylthiolationPyridine, Pyrimidine nih.govbeilstein-journals.orgresearchgate.net
Iridium (Ir)AmidationTransient Imine nih.govresearchgate.net

Mechanistic Insights into C-H Activation

The mechanism of transition metal-catalyzed C-H activation is crucial for understanding and optimizing these reactions. Several pathways have been proposed, with the specific mechanism often depending on the metal, ligands, and substrate. mdpi.com

A widely accepted mechanism for many palladium- and rhodium-catalyzed reactions is the Concerted Metalation-Deprotonation (CMD) pathway. youtube.com In this process, the directing group (e.g., the dimethylamino group) first coordinates to the metal center. This brings the metal into close proximity to the ortho C-H bond. The C-H bond is then cleaved in a single, concerted step involving a base that removes the proton while the metal forms a bond with the carbon, creating a stable five- or six-membered metallacycle. The formation of this metallacycle is often the turnover-limiting step. nih.gov

Other potential mechanisms include:

Oxidative Addition : The metal center directly inserts into the C-H bond, increasing its oxidation state by two. This is more common for electron-rich metal centers. mdpi.com

σ-Bond Metathesis : This pathway involves a four-centered transition state where the C-H bond is cleaved and a new M-C bond is formed without a change in the metal's oxidation state. mdpi.comyoutube.com

Once the C-M bond is formed, the resulting organometallic intermediate can undergo further reactions, such as oxidative addition with an electrophile followed by reductive elimination, to yield the final functionalized product and regenerate the active catalyst. nih.gov

Intramolecular Cyclization and Heterocycle Formation Involving the Chemical Compound

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. Its functional groups can be strategically employed to construct new rings through intramolecular reactions.

A common strategy involves a two-step, one-pot process where the aldehyde first undergoes an intermolecular reaction, such as a Knoevenagel condensation, to introduce a new functional group. nih.gov The resulting intermediate, now containing a reactive side chain, can then undergo an intramolecular cyclization. For example, the product of a Knoevenagel condensation with an active methylene compound could undergo an intramolecular Michael addition or a related cyclization to form a fused or spiro-heterocyclic system. nih.govfrontiersin.org

The dimethylamino group itself can participate in cyclization reactions. For instance, under certain conditions, it could be demethylated and serve as a nucleophile to attack an electrophilic center generated from the aldehyde group, leading to the formation of nitrogen-containing heterocycles. Furthermore, derivatives of the aldehyde, such as enaminones formed from its reaction products, are versatile precursors for a wide array of heterocycles, including pyrazoles, pyrimidines, and triazoles. unito.itresearchgate.net The synthesis of complex polycyclic systems can be achieved through domino reactions initiated from such precursors. frontiersin.org

Initial ReactionIntermediate TypePotential Heterocyclic ProductReference Concept
Knoevenagel CondensationBenzylidene MalonateIndene, Benzofulvene nih.gov
Condensation with Amino CompoundsEnamine/IminePyrazoles, Pyrimidines, Quinolines unito.itresearchgate.netamazonaws.com
Reduction & Acylationα-Acylamino Ketone DerivativeMorpholin-3-ones, Imidazoles nih.gov
Condensation with HydrazinesHydrazone1,2,3-Triazoles, Pyrazoles unito.it

Indazole Synthesis Pathways

A primary synthetic application of o-fluorobenzaldehydes, including this compound, is in the preparation of indazoles. A common and practical pathway involves the condensation reaction with hydrazine.

The generally accepted mechanism for this transformation begins with the nucleophilic attack of hydrazine on the carbonyl carbon of the benzaldehyde, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) occurs, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom. The fluorine atom is a good leaving group, particularly when activated by the electron-withdrawing nature of the aldehyde (or the resulting imine). The presence of the electron-donating dimethylamino group at the 2-position would be expected to increase the electron density on the ring, potentially slowing down the SNAr step compared to an unsubstituted o-fluorobenzaldehyde. However, the reaction is typically driven to completion by heating. The final step involves aromatization to yield the stable indazole ring system.

A variation of this method involves the use of O-methyl oximes of o-fluorobenzaldehydes, which upon reaction with hydrazine, can also yield indazoles, effectively preventing a competitive Wolff-Kishner reduction that can occur with the free aldehyde.

Annulation Reactions Leading to Novel Ring Systems

Beyond indazole synthesis, the bifunctional nature of 2-aminobenzaldehyde (B1207257) derivatives allows for their use in annulation reactions to construct a variety of fused heterocyclic systems. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the parent compound, 2-aminobenzaldehyde, provides a strong basis for predicting its synthetic utility.

Quinoline (B57606) Synthesis: The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. It is plausible that this compound could react with ketones or other active methylene compounds under basic or acidic conditions to yield substituted quinolines. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. A facile and efficient method for synthesizing 3-aminoquinolines from 2-aminobenzaldehydes and triazoles has also been reported, showcasing the versatility of the 2-aminobenzaldehyde core in building complex quinoline structures.

Benzodiazepine Synthesis: 1,4-Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized from 2-aminobenzophenones, which themselves can be derived from 2-aminobenzaldehydes. More directly, the condensation of o-phenylenediamines with ketones is a common route to 1,5-benzodiazepines. While not a direct annulation of this compound itself, its derivatives could potentially serve as precursors to these seven-membered heterocyclic systems.

The electronic nature of the substituents on the 2-aminobenzaldehyde ring can influence the course of these annulation reactions. The electron-donating dimethylamino group in this compound would likely enhance the nucleophilicity of the amino group, while the fluorine atom's electron-withdrawing nature would affect the electrophilicity of the carbonyl and the reactivity of the aromatic ring.

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not widely available in the public domain. However, general principles and data from related systems can provide valuable insights.

Reaction Kinetics: The kinetics of reactions involving substituted benzaldehydes are often influenced by the electronic effects of the substituents. For instance, in the oxidation of benzaldehydes, electron-donating groups can either accelerate or decelerate the reaction depending on the mechanism and the nature of the oxidant. In the context of indazole synthesis from o-fluorobenzaldehydes and hydrazine, the rate-determining step is often the intramolecular nucleophilic aromatic substitution. The presence of the electron-donating dimethylamino group in this compound would be expected to decrease the electrophilicity of the carbon bearing the fluorine atom, thus potentially slowing down the rate of this cyclization step compared to an o-fluorobenzaldehyde with electron-withdrawing substituents. A three-component condensation involving 4-fluorobenzaldehyde (B137897) has been shown to proceed via a Knoevenagel condensation followed by a nucleophilic aromatic substitution, with the initial condensation product being more reactive towards substitution due to the strong electron-withdrawing effect of the newly formed group.

Spectroscopic and Structural Characterization Techniques in Academic Research

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest literature surveys, a detailed single-crystal X-ray diffraction study for 2-(Dimethylamino)-3-fluorobenzaldehyde has not been reported in publicly accessible academic journals or structural databases. Therefore, specific crystallographic data such as unit cell parameters, space group, and precise bond lengths and angles for this particular compound are not available.

For illustrative purposes, a typical X-ray crystallography study would yield a comprehensive set of data that is generally presented in a standardized format. This would include:

Crystallographic Data and Structure Refinement Details: This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and the final R-factor, which indicates the goodness of fit between the experimental data and the refined structural model.

Selected Bond Lengths and Angles: A second table would detail key intramolecular dimensions, such as the lengths of the carbon-carbon bonds within the benzene (B151609) ring, the carbon-oxygen double bond of the aldehyde, the carbon-nitrogen bonds of the dimethylamino group, and the carbon-fluorine bond. It would also include important bond angles that define the geometry of the substituents relative to the aromatic ring.

Without experimental data for this compound, any discussion of its solid-state structure remains speculative. A crystallographic investigation would be necessary to provide the definitive structural details required for a thorough understanding of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons.

Molecular Geometry: The geometry of 2-(Dimethylamino)-3-fluorobenzaldehyde is optimized to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The core structure is the benzene (B151609) ring, which is expected to be largely planar. The substituents—the aldehyde (-CHO), dimethylamino (-N(CH3)2), and fluorine (-F) groups—will adopt specific orientations. Due to the proximity of the ortho-dimethylamino and the aldehyde groups, steric hindrance and potential intramolecular hydrogen bonding could influence the planarity of these groups relative to the benzene ring. Studies on similar molecules, like ortho-aminobenzaldehyde, have investigated different conformers and the stabilizing effects of intramolecular hydrogen bonds between the amino proton and the carbonyl oxygen researchgate.net. For this compound, the interaction would be between a methyl-hydrogen and the carbonyl oxygen, which is generally weaker.

Electronic Structure: The electronic structure describes the distribution of electrons within the molecule. The dimethylamino group at the ortho position is a strong electron-donating group, increasing the electron density on the aromatic ring. Conversely, the aldehyde group is an electron-withdrawing group. The fluorine atom at the meta position also acts as an electron-withdrawing group through its inductive effect. These electronic effects create a complex distribution of charge across the molecule, which is crucial for determining its reactivity.

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzaldehydes Note: This table presents typical parameter ranges derived from computational studies on various substituted benzaldehydes and is for illustrative purposes.

Parameter Typical Value Description
C=O Bond Length ~1.21 Å The length of the carbonyl double bond in the aldehyde group.
C-N Bond Length ~1.37 Å The length of the bond connecting the dimethylamino nitrogen to the ring.
C-F Bond Length ~1.35 Å The length of the bond connecting the fluorine atom to the ring.
C-C-O Bond Angle ~124° The angle within the aldehyde group attached to the ring.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO acadpubl.eu.

For this compound, the electron-donating dimethylamino group and the electron-rich benzene ring are expected to be the primary locations of the HOMO. The electron-withdrawing aldehyde group is expected to be the main location of the LUMO. This distribution indicates that the molecule would likely undergo electrophilic attack on the ring and nucleophilic attack at the carbonyl carbon.

A computational study on the related compound 4-(Dimethylamino)benzaldehyde provides an example of the data obtained from such an analysis nih.gov. The analysis allows for the calculation of various global reactivity descriptors.

Table 2: Illustrative FMO Energies and Reactivity Descriptors (Based on 4-(Dimethylamino)benzaldehyde Data) Data derived from a B3LYP/6-31G(d,p) level calculation on an analogous compound for illustrative purposes nih.gov.

Parameter Formula Illustrative Value
HOMO Energy (E_HOMO) - -5.5 eV
LUMO Energy (E_LUMO) - -1.5 eV
Energy Gap (ΔE) E_LUMO - E_HOMO 4.0 eV
Ionization Potential (I) -E_HOMO 5.5 eV
Electron Affinity (A) -E_LUMO 1.5 eV
Electronegativity (χ) (I + A) / 2 3.5 eV
Chemical Hardness (η) (I - A) / 2 2.0 eV
Chemical Softness (S) 1 / (2η) 0.25 eV⁻¹

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful method for investigating the pathways of chemical reactions. It allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state determines the activation energy (Ea), which is the barrier that must be overcome for the reaction to proceed.

A common reaction involving benzaldehydes is the formation of a Schiff base through condensation with a primary amine. A DFT study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole illustrates this process nih.govcanterbury.ac.uk. The mechanism typically involves:

Nucleophilic Attack : The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer : A proton is transferred, leading to the formation of a neutral intermediate called a hemiaminal.

Dehydration : The hemiaminal eliminates a water molecule to form the final Schiff base product (an imine).

DFT calculations can identify the transition state for each step, revealing the rate-determining step of the reaction. For the reaction of this compound, the electronic effects of the dimethylamino and fluoro substituents would influence the activation barriers for these steps.

Table 3: Example of Calculated Energetic Properties for a Benzaldehyde Reaction Pathway Note: This table is a conceptual representation of data from a DFT study on a Schiff base formation to illustrate the methodology nih.gov.

Species Description Relative Energy (kcal/mol)
Reactants Benzaldehyde + Amine 0.0
TS1 Transition state for hemiaminal formation +15.2
Intermediate Hemiaminal -5.8
TS2 Transition state for water elimination +25.6

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing insight into the molecule's conformational flexibility and interactions with its environment (e.g., a solvent).

For this compound, an MD simulation could explore:

Conformational Sampling : The molecule is not rigid. The simulation would show the rotation around the C-C bond connecting the aldehyde group to the ring and the C-N bond of the dimethylamino group. This helps identify the most populated conformations and the energy barriers between them.

Solvent Effects : By placing the molecule in a simulated box of solvent (like water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics.

Vibrational Motions : The simulation provides a picture of the vibrational motions of the atoms at a given temperature.

MD simulations are particularly useful for larger, more flexible molecules, but can also provide valuable information on the conformational landscape of smaller molecules like substituted benzaldehydes nih.gov.

Quantitative Structure-Reactivity Relationships (QSAR) Using Computational Descriptors

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools used to predict the activity or reactivity of a series of compounds based on their structural properties, known as molecular descriptors drugdesign.org.

To build a QSAR model for a series of derivatives based on this compound, one would:

Create a Dataset : Synthesize or computationally design a series of related molecules with varying substituents.

Measure Activity : Experimentally measure the desired property (e.g., reaction rate, biological activity).

Calculate Descriptors : Use software to calculate a large number of molecular descriptors for each molecule. These can be electronic (dipole moment, partial charges), steric (molecular volume, surface area), hydrophobic (LogP), or topological descriptors.

Build and Validate a Model : Use statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the measured activity. The model's predictive power is then validated using an external test set of compounds.

QSAR studies on benzaldehyde derivatives have been successful in modeling properties like antimicrobial activity and enzyme inhibition nih.govjmaterenvironsci.com. The resulting models help in understanding which molecular features are key to the desired activity and guide the design of new, more potent compounds.

Table 4: Common Computational Descriptors Used in QSAR Studies

Descriptor Type Examples Description
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges Describe the electronic distribution and reactivity.
Steric Molecular Weight, Molar Refractivity, Molecular Volume Describe the size and shape of the molecule.
Hydrophobic LogP (Partition Coefficient) Describes the molecule's solubility in water vs. lipids.

| Topological | Connectivity Indices (e.g., Chi indices) | Numerical values derived from the molecular graph. |

Hammett Constant Correlations for Substituent Effects

The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds wikipedia.org. It is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound (e.g., benzoic acid).

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect (inductive and resonance) of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group oxfordreference.com.

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.

For this compound, the aldehyde group is the reaction center. The substituents are the dimethylamino group at the ortho position and the fluorine at the meta position.

Fluorine (meta position) : The Hammett constant σ_meta for -F is +0.337. This positive value indicates it is an electron-withdrawing group from the meta position, primarily through its strong inductive effect.

Dimethylamino (ortho position) : Standard Hammett constants are not typically used for ortho substituents because steric effects and direct through-space interactions with the reaction center can complicate the purely electronic effects. However, the electronic nature of the -N(CH3)2 group is strongly electron-donating, with a σ_para value of -0.83 wikipedia.org. This powerful donating effect would be expected to operate from the ortho position as well.

The combined electronic influence on the aldehyde's reactivity would be a balance between the strong electron-donating effect of the ortho-dimethylamino group and the moderate electron-withdrawing effect of the meta-fluoro group.

Table 5: Selected Hammett Substituent Constants (σ)

Substituent σ_meta σ_para Electronic Effect
-N(CH₃)₂ -0.211 -0.83 Strongly electron-donating
-NH₂ -0.161 -0.66 Strongly electron-donating
-OCH₃ +0.115 -0.268 Electron-donating (resonance)
-CH₃ -0.069 -0.170 Weakly electron-donating
-H 0.000 0.000 Reference
-F +0.337 +0.062 Electron-withdrawing (inductive)
-Cl +0.373 +0.227 Electron-withdrawing (inductive)
-CN +0.56 +0.66 Strongly electron-withdrawing
-NO₂ +0.710 +0.778 Strongly electron-withdrawing

Source: Values obtained from Wikipedia's compilation of Hammett constants wikipedia.org.

Advanced Applications of the Chemical Compound in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The reactivity of the aldehyde and the directing effects of the dimethylamino and fluoro substituents make 2-(Dimethylamino)-3-fluorobenzaldehyde a versatile starting material for the construction of more elaborate molecular architectures. The aldehyde group can readily undergo a variety of transformations central to organic synthesis.

Oxidation and Reduction: The aldehyde functional group can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry into different classes of compounds. For instance, oxidation can yield 2-(dimethylamino)-3-fluorobenzoic acid, a precursor for amides and esters, while reduction with agents like sodium borohydride (B1222165) would produce [2-(dimethylamino)-3-fluorophenyl]methanol, a key intermediate for further functionalization.

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for key carbon-carbon bond-forming reactions. These include:

Wittig Reaction: Reaction with phosphorus ylides to form substituted alkenes.

Grignard and Organolithium Reactions: Addition of organometallic reagents to generate secondary alcohols.

Aldol (B89426) and Related Condensations: Base- or acid-catalyzed reactions with enolates or other nucleophiles to build larger carbon skeletons.

The presence of the ortho-dimethylamino group can influence the stereochemical outcome of these reactions and can also be used to direct metallation at the adjacent C6 position, enabling further selective functionalization of the aromatic ring.

Precursor in Pharmaceutical Synthesis

Substituted benzaldehydes are common starting points for the synthesis of pharmaceutically active compounds. While direct examples involving this compound are not extensively documented in publicly available research, the structural motifs are present in various therapeutic agents. The dimethylamino group can enhance solubility and receptor binding, while fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Analogues such as 4-(diethylamino)benzaldehyde (B91989) (DEAB) have been extensively studied as inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer. whiterose.ac.uk Research on DEAB analogues has shown that modifications to the amino group and substitutions on the aromatic ring significantly impact their inhibitory activity and selectivity against different ALDH isoforms. whiterose.ac.uk For example, analogues with increased lipophilicity and meta-substituted functional groups have demonstrated potent inhibition of ALDH1A3 and ALDH3A1. whiterose.ac.uk This suggests that this compound could serve as a scaffold to develop novel and selective ALDH inhibitors for potential use in oncology. whiterose.ac.uk

Furthermore, fluorinated aromatic moieties are key components of many drugs, including antidepressants. For instance, analogues of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram, which features a fluorophenyl group, have been synthesized to probe the serotonin transporter (SERT) binding sites. nih.gov The synthesis of these complex molecules often involves the use of substituted benzaldehydes as starting materials. nih.gov

Intermediate in Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on synthetic pathways involving versatile intermediates like substituted benzaldehydes. The structural features of this compound could be advantageous in this context. The fluorine atom can increase the biological efficacy and metabolic stability of a potential agrochemical. The dimethylamino group can influence its mode of action and physical properties, such as solubility and soil mobility.

While specific applications of this compound in agrochemical development are not prominently reported, the general utility of fluorinated and aminated benzaldehydes in this field is well-established. They can be used to construct heterocyclic systems that form the core of many pesticides.

Synthesis of Fluorescent Dyes and Advanced Probes

The combination of an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a benzene (B151609) ring forms the basis of many solvatochromic and fluorescent dyes. These push-pull systems often exhibit interesting photophysical properties, including environmentally sensitive fluorescence.

The synthesis of fluorescent dyes often involves the condensation of an aldehyde with other aromatic or heterocyclic compounds. For example, the hydrothermal synthesis of fluorescent 2,3-diarylquinoxalines has been achieved from the reaction of o-phenylenediamines with 1,2-diketones, which can be derived from benzaldehydes. menchelab.com The electronic properties of the substituents on the benzaldehyde (B42025) starting material directly influence the fluorescence characteristics of the final quinoxaline (B1680401) dye. menchelab.com

Moreover, rhodamine-based fluorescent probes, which are widely used in biological imaging, can be synthesized and modified from precursors containing amino and other functional groups. nih.gov The synthesis of these complex dyes often involves multiple steps where substituted aromatic aldehydes could be incorporated to tune the spectral properties and reactivity of the probe. nih.gov The dimethylamino group in this compound can enhance fluorescence quantum yields, while the fluorine atom can modulate the emission wavelength and improve photostability. This makes it a promising candidate for the development of novel fluorescent labels and probes for biological imaging. nih.govsmolecule.com

PropertyInfluence on Fluorescence
Dimethylamino Group Acts as a strong electron-donating group, often leading to increased fluorescence quantum yield and a red-shift in emission spectra.
Fluorine Atom Can enhance photostability and fine-tune the electronic properties, leading to shifts in absorption and emission maxima.
Aldehyde Group Provides a reactive handle for conjugation to biomolecules or for building more complex dye structures.

Role in Polymer and Functional Materials Chemistry

The aldehyde functionality of this compound allows it to be incorporated into polymers through various polymerization reactions. For example, it can be used as a monomer or a modifying agent in the synthesis of functional polymers.

Polymers containing responsive units are of great interest for smart materials. For instance, polymers with pendant dimethylamino groups, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), exhibit pH-responsive behavior. unimelb.edu.au Incorporating this compound into a polymer backbone or as a side chain could impart both pH-responsiveness and potentially interesting optical or electronic properties due to the fluorinated aromatic system.

The compound can also be used in the synthesis of materials for organic electronics. The electron-donating dimethylamino group and the aromatic ring are common features in organic semiconductors. While not a direct example, the general structure is relevant to the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The current synthesis of specialty chemicals like 2-(Dimethylamino)-3-fluorobenzaldehyde often relies on traditional methods that may involve harsh conditions, stoichiometric reagents, and the use of volatile organic compounds (VOCs). A primary challenge is the development of greener, more efficient synthetic routes.

Future research should focus on principles of green chemistry. rsc.org This includes the exploration of eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to improve yields and simplify operations in the synthesis of other complex molecules. researchgate.net Another promising direction is the use of natural catalysts, like citric acid from lemon juice, coupled with renewable energy sources such as concentrated solar radiation, to drive reactions. rsc.orgnih.gov Such methods offer a significant reduction in environmental impact compared to conventional protocols.

Table 1: Comparison of Hypothetical Conventional vs. Green Synthesis Metrics
MetricConventional Pathway (Hypothetical)Proposed Green Pathway (Projected)Reference for Principle
SolventDichloromethane, Dioxane2-MeTHF or CPME researchgate.net
CatalystStoichiometric Acid/BaseCatalytic Lemon Juice / Enzyme nih.gov
Energy SourceFossil Fuel-Based HeatingConcentrated Solar Radiation rsc.org
E-Factor (Waste/Product Ratio)High (e.g., 25-50)Low (e.g., <15) researchgate.net
Overall YieldModerateImproved researchgate.net

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by its aldehyde, dimethylamino, and fluoro-substituted aromatic functionalities. While its participation in standard reactions is known, its potential in novel chemical transformations remains underexplored. Future investigations could uncover new synthetic applications by probing its behavior in different reaction environments.

One area of interest is its use in complex, one-pot condensation reactions. For instance, three-component reactions involving β-ketonitriles and secondary amines could lead to highly functionalized products. mdpi.com Research into the mechanism of such reactions, determining whether a Knoevenagel condensation precedes a nucleophilic aromatic substitution of the fluorine atom or vice-versa, would provide valuable insights for synthetic planning. mdpi.com Additionally, its potential in photocatalytic reactions, such as the synthesis of complex diamines from anilines, could open new avenues for C-C and C-N bond formation under mild, visible-light-driven conditions. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of this compound and its derivatives from batch processing to continuous flow manufacturing presents a significant opportunity for process intensification. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

Future work should aim to develop robust flow protocols for its synthesis. This could involve using packed-bed reactors with immobilized catalysts or integrating photochemical flow reactors for light-driven transformations. allfordrugs.com The successful application of flow chemistry to the synthesis of other complex molecules, such as C-glycosides, demonstrates the potential of this technology to reduce reaction times and improve efficiency compared to batch procedures. nih.gov Automated platforms can further accelerate the discovery of optimal reaction conditions and the synthesis of derivative libraries for screening purposes.

Advanced Spectroscopic Characterization Under Operando Conditions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. While standard spectroscopic techniques like NMR and mass spectrometry are used for final product characterization, core.ac.uk they provide limited information about transient intermediates and reaction kinetics.

A key challenge is to study the reactions of this compound in real-time. The application of advanced operando spectroscopy (e.g., in-situ IR, Raman, or NMR) would allow researchers to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for elucidating complex reaction pathways, identifying rate-limiting steps, and understanding the precise role of catalysts and reagents. Such studies would provide a more complete mechanistic picture than what can be inferred from end-point analysis alone.

Multiscale Computational Modeling for Complex Systems

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental research. For this compound, multiscale modeling can provide insights that are difficult to obtain through experiments alone.

Future research should employ Density Functional Theory (DFT) to investigate its electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). conicet.gov.aredu.krd Such calculations can predict sites of electrophilic and nucleophilic attack, rationalize observed reactivity, and help in the design of new experiments. conicet.gov.ar Natural Bond Orbital (NBO) analysis can be used to understand the stabilizing effects of hyperconjugative interactions and charge delocalization arising from the interplay between the dimethylamino and fluoro substituents. conicet.gov.ar These computational models can be extended to simulate reaction pathways, calculate transition state energies, and predict the outcomes of unknown reactions, thereby accelerating the discovery process.

Table 2: Potential Applications of Computational Modeling
Computational MethodInformation GainedImpact on ResearchReference for Method
Density Functional Theory (DFT)Optimized geometry, electronic structure, HOMO-LUMO gapPredicts stability and fundamental electronic properties edu.krd
Molecular Electrostatic Potential (MEP)Maps charge distribution and reactive sitesGuides understanding of intermolecular interactions conicet.gov.ar
Natural Bond Orbital (NBO) AnalysisAnalyzes charge delocalization and hyperconjugative interactionsExplains the electronic influence of substituents on stability conicet.gov.ar
Time-Dependent DFT (TD-DFT)Predicts UV-visible absorption spectraCorrelates electronic transitions with experimental data conicet.gov.ar

Design of Derivatives with Tunable Reactivity Profiles

The specific arrangement of substituents on this compound provides a unique electronic and steric profile. A significant future direction is the systematic design and synthesis of derivatives to precisely tune these properties for specific applications.

Research should focus on creating a library of analogs by modifying the substituents. For example, replacing the dimethylamino group with other alkylamino groups could modulate steric hindrance and solubility. nih.gov Introducing additional electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups at other positions on the aromatic ring would systematically alter the molecule's electronic properties. whiterose.ac.ukmdpi.com Computational studies have shown that such modifications can significantly impact the stability of reaction intermediates and, consequently, the stereoselectivity and outcome of reactions. mdpi.com A systematic study of these derivatives would allow for the development of a structure-activity relationship, enabling the rational design of new building blocks with tailored reactivity for applications in medicinal chemistry and materials science.

Table 3: Proposed Derivatives and Their Potential Effects on Reactivity
Position of ModificationProposed SubstituentPredicted EffectRationale/Reference
C2-Amino Group-N(Et)₂, -N(iPr)₂Increased steric hindrance, modified basicityModulation of steric bulk around the reaction center.
C4 or C6-OCH₃ (Methoxy)Increased electron-donating characterEnhances nucleophilicity of the ring. mdpi.com
C4 or C6-NO₂ (Nitro)Increased electron-withdrawing characterEnhances electrophilicity of the ring for nucleophilic aromatic substitution. whiterose.ac.ukmdpi.com
C5-Cl, -BrAltered electronic profile and provides additional reactive handleHalogen atoms offer sites for cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-3-fluorobenzaldehyde, and how can purity be ensured?

  • Methodology : A two-step approach is recommended:

Fluorination : Start with 3-fluorobenzaldehyde derivatives (e.g., 3-fluoro-4-hydroxybenzaldehyde) and introduce the dimethylamino group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to isolate high-purity product .

  • Key considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and 1^1H NMR (absence of aliphatic proton signals from unreacted amine precursors) .

Q. How does the dimethylamino group influence the reactivity of the aldehyde compared to non-aminated analogs?

  • Methodology : Compare reaction kinetics in nucleophilic additions (e.g., Grignard reactions) between 3-fluorobenzaldehyde and this compound.

  • Results : The dimethylamino group acts as an electron donor, reducing the electrophilicity of the aldehyde carbon. This decreases reaction rates with nucleophiles like hydroxylamine but enhances stability in acidic conditions .
  • Analytical tools : Use 13^{13}C NMR to track electronic effects (chemical shift of the aldehyde carbon) and FTIR to confirm imine formation .

Advanced Research Questions

Q. How can this compound be leveraged in designing anticancer agents?

  • Methodology :

Schiff base formation : React the aldehyde with amino acids (e.g., glycine) or thiazolone scaffolds to generate bioactive derivatives .

Biological screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays.

  • Case study : Derivatives of 3-fluorobenzaldehyde demonstrated IC50_{50} values <10 μM in breast cancer models, attributed to fluorination enhancing membrane permeability and dimethylamino groups aiding intracellular retention .

Q. What analytical challenges arise in characterizing structural isomers of fluorinated benzaldehydes, and how can they be resolved?

  • Methodology :

  • NMR analysis : Use 19^{19}F NMR to distinguish between ortho/meta/para fluorine isomers. For 3-fluorinated derivatives, the 19^{19}F signal typically appears at δ -110 to -115 ppm in CDCl3_3 .
  • X-ray crystallography : Resolve ambiguities in substituent positioning, particularly when steric effects from the dimethylamino group distort the benzaldehyde plane .

Q. How do solvent systems and pH affect the stability of this compound in aqueous solutions?

  • Methodology :

  • Stability assays : Conduct accelerated degradation studies under varying pH (2–12) and solvent conditions (water, DMSO, ethanol).
  • Findings : The compound is stable in ethanol at pH 7–9 (degradation <5% over 24 hours) but undergoes hydrolysis in acidic aqueous media (pH <4), forming 3-fluoro-N,N-dimethylbenzylamine as a byproduct .

Data Contradiction Analysis

Q. Conflicting reports exist on the electron-donating vs. electron-withdrawing nature of dimethylamino groups in fluorinated benzaldehydes. How can this be resolved experimentally?

  • Methodology :

Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution.

Experimental validation : Measure Hammett substituent constants (σ) via UV-Vis spectroscopy using nitrobenzene as a reference.

  • Resolution : The dimethylamino group exhibits dual behavior: electron-donating via resonance in non-polar solvents but weakly electron-withdrawing in polar media due to solvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.